(1'S,2S,3R)-Fosaprepitant Dimeglumine is a synthetic compound classified as a prodrug of aprepitant, which serves as a neurokinin-1 receptor antagonist. It is primarily utilized in the medical field for the prevention of chemotherapy-induced nausea and vomiting. The compound is known by its chemical name, 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt) .
Fosaprepitant dimeglumine is sourced from pharmaceutical companies and is available in various formulations for clinical use. It falls under the category of antiemetic agents and is specifically classified as a substance P/neurokinin-1 receptor antagonist. This classification highlights its role in blocking the action of substance P, a neuropeptide involved in the vomiting reflex .
The synthesis of fosaprepitant dimeglumine involves several steps, beginning with the preparation of key intermediates. The process typically includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity.
Fosaprepitant dimeglumine undergoes hydrolysis upon administration, converting rapidly into aprepitant in the body. This conversion is crucial for its pharmacological activity as an antiemetic agent . The following reactions are notable:
The mechanism by which fosaprepitant functions involves its conversion to aprepitant, which selectively antagonizes neurokinin-1 receptors in the central nervous system. By blocking these receptors, fosaprepitant effectively reduces the incidence of nausea and vomiting associated with chemotherapy treatments .
Key points include:
Fosaprepitant dimeglumine appears as a white to off-white amorphous powder that is freely soluble in water. Its physical properties include:
Chemical properties include its stability under various pH conditions and its behavior in different solvents.
Fosaprepitant dimeglumine is primarily used in clinical settings for:
Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist, exhibits extremely low aqueous solubility (0.2 µg/mL in isotonic saline), precluding direct intravenous formulation [2] [8]. This limitation necessitated a prodrug strategy focusing on phosphate derivatization at the triazolone ring’s N1 position. The selection of phosphate esterification was driven by:
Dimeglumine (as a counterion) was strategically selected over sodium or potassium salts due to its crystallization advantages, forming a stable amorphous solid that resists precipitation upon reconstitution. This selection increased solubility approximately 60,000-fold compared to aprepitant free base while maintaining bioequivalence (115 mg IV fosaprepitant ≈ 125 mg oral aprepitant) [2] [8].
Table 1: Solubility Comparison of Aprepitant and Derivatives
Compound | Aqueous Solubility (mg/mL) | Log P | Ionization Mechanism |
---|---|---|---|
Aprepitant free base | 0.0002 | 4.8 | None |
Fosaprepitant monoacid | 0.5 | 1.9 | Partial phosphate ionization |
Fosaprepitant dimeglumine | 12.0 | -2.1 | Full salt dissociation |
The synthesis of fosaprepitant centers on regioselective phosphorylation of aprepitant’s triazolone nitrogen, followed by salt formation with N-methyl-D-glucamine (meglumine). Key synthetic pathways include:
Phosphorylating Reagent Selection:
Deprotection and Salt Formation:
Table 2: Catalytic Systems for Deprotection Step
Catalyst System | Pressure (psi) | Temperature (°C) | Yield (%) | Key Impurity |
---|---|---|---|---|
Pd/C (10%) | 50 | 40 | 82 | Des-fluoroaprepitant <0.5% |
Pd(OH)₂/C | 30 | 25 | 88 | Benzyl alcohol <0.3% |
Raney Nickel | 100 | 50 | 65 | Morpholine hydrogenation product (5%) |
Purification Challenges: Residual palladium (<10 ppm) requires chelation chromatography with silica-thiol resin, while amorphous structure is maintained through controlled solvent evaporation during lyophilization [7].
Fosaprepitant dimeglumine’s hydrolytic sensitivity at the P–O–C bond necessitates multi-faceted stabilization:
Lyophilization Formulation:
Solution-State Stabilization:
Degradation Kinetics:
Table 3: Key Excipients in Stabilized Formulation
Excipient | Concentration (% w/v) | Function | Stabilization Mechanism |
---|---|---|---|
Mannitol | 3.5 | Bulking agent | Forms porous cake structure |
Sucrose | 1.0 | Lyoprotectant | Hydrogen bonding to phosphate |
Disodium EDTA | 0.02 | Chelator | Binds trace metals |
Polysorbate 80 | 0.2 | Surfactant | Prevents surface denaturation |
Sodium phosphate | 0.1 | Buffer | Maintains pH 7.8 ± 0.2 |
Scale-up of fosaprepitant dimeglumine synthesis faces three critical bottlenecks:
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: